molecular formula C13H21N5O B12521392 N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea CAS No. 652140-24-4

N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea

Cat. No.: B12521392
CAS No.: 652140-24-4
M. Wt: 263.34 g/mol
InChI Key: VSACBFCOVNEBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea (CAS 652140-24-4) is a synthetic urea derivative designed for advanced scientific research and development . This compound is characterized by a urea scaffold substituted with a 4-aminophenyl group and a 4-methylpiperazine moiety, structural features that are prominent in medicinal chemistry . The presence of these functional groups enhances the molecule's hydrogen-bonding capabilities and solubility, making it a valuable intermediate in drug discovery projects . In research settings, this compound is primarily investigated for its potential as a kinase inhibitor . Kinases are critical targets in oncology, and molecules with this specific pharmacophore have shown promise in interfering with tumor growth and proliferation pathways . Furthermore, compounds with analogous structures have been studied for their anti-inflammatory and analgesic properties, suggesting potential cross-disciplinary applications . The mechanism of action is hypothesized to involve specific interactions with enzyme active sites, potentially acting as an inhibitor or modulator of certain kinases or receptors involved in disease progression . Researchers employ techniques such as molecular docking and enzyme inhibition assays to elucidate its precise binding mode and therapeutic efficacy . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

652140-24-4

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

1-(4-aminophenyl)-1-methyl-3-(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C13H21N5O/c1-16-7-9-18(10-8-16)15-13(19)17(2)12-5-3-11(14)4-6-12/h3-6H,7-10,14H2,1-2H3,(H,15,19)

InChI Key

VSACBFCOVNEBSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Classical Isocyanate-Amine Coupling

The most widely reported method involves the reaction of 4-aminophenyl isocyanate with N-methyl-4-methylpiperazine under controlled conditions. Key steps include:

Reaction Mechanism:

$$
\text{4-Aminophenyl isocyanate} + \text{N-methyl-4-methylpiperazine} \xrightarrow{\text{Base}} \text{Target Urea}
$$
The exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Optimization Parameters:
Parameter Optimal Condition Impact on Yield
Solvent DCM 85–92%
Temperature 0–5°C Prevents oligomerization
Base Triethylamine Neutralizes HCl
Reaction Time 4–6 hours Maximizes conversion

Key Findings :

  • Higher yields (92%) are achieved using DCM due to improved solubility of intermediates.
  • Excess amine (1.2 equivalents) ensures complete consumption of isocyanate.

Continuous-Flow Synthesis

Recent advancements employ microreactor systems to enhance reaction control and scalability. A two-stage continuous-flow setup is described:

Process Design:

  • Stage 1 : Generation of isocyanate intermediate via phosgene-free routes.
  • Stage 2 : Coupling with N-methyl-4-methylpiperazine in a segmented flow regime.
Performance Metrics:
Reactor Volume (mL) Residence Time (min) Yield (%) Purity (%)
10 8 89 98.5
50 15 93 99.2

Advantages :

  • Reduced side products (e.g., biuret formation) through precise temperature modulation.
  • Scalable to kilogram-scale production with >90% yield.

Phenyl Carbamate Aminolysis in Dimethyl Sulfoxide (DMSO)

Alternative approaches avoid isocyanate handling by using phenyl carbamate intermediates:

Synthetic Pathway:

  • Step 1 : Prepare phenyl N-(4-nitrophenyl)carbamate.
  • Step 2 : React with N-methyl-4-methylpiperazine in DMSO at 25°C.
  • Step 3 : Catalytic hydrogenation to reduce nitro to amine.
Critical Data:
Parameter Value
Carbamate Equivalents 1.05
DMSO Volume (mL/g) 8
Hydrogenation Catalyst Pd/C (5 wt%)

Outcomes :

  • Overall yield: 78% after hydrogenation.
  • DMSO enhances nucleophilicity of secondary amines, reducing reaction time to 30 minutes.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-amine reduction is pivotal in multi-step syntheses:

Protocol:

  • Synthesize N-(4-nitrophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea.
  • Hydrogenate at 50 psi H₂ using Raney nickel or Pd/C.
Comparative Catalyst Efficiency:
Catalyst Temperature (°C) Yield (%)
Pd/C 25 95
Raney Ni 50 88

Note : Pd/C offers superior selectivity, avoiding over-reduction to hydroxylamines.

Green Chemistry Approaches

Water-based systems using potassium isocyanate (KNCO) present eco-friendly alternatives:

Method:

$$
\text{4-Aminophenol} + \text{KNCO} \xrightarrow{\text{H₂O}} \text{Isocyanate intermediate} \xrightarrow{\text{Amine}} \text{Target Urea}
$$

Performance in Aqueous Media:
Amine Equivalents Reaction Time (h) Yield (%)
1.1 2 76
2.0 1 82

Limitations : Requires subsequent extraction with ethyl acetate, increasing process complexity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Classical Isocyanate 92 98 High Moderate
Continuous-Flow 93 99 Very High Low
Phenyl Carbamate 78 97 Moderate High (DMSO waste)
Catalytic Hydrogenation 95 99 High Low
Green Chemistry 82 95 Low Very Low

Industrial-Scale Production Considerations

  • Cost Efficiency : Continuous-flow systems reduce solvent use by 40% compared to batch processes.
  • Regulatory Compliance : Phosgene-free routes (e.g., phenyl carbamate) align with REACH guidelines.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Challenges and Optimization Strategies

  • Isocyanate Stability : Storage at −20°C under argon prevents polymerization.
  • Byproduct Management : Addition of molecular sieves (4Å) absorbs HCl, minimizing side reactions.
  • Catalyst Recycling : Pd/C reuse for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea has shown promising results as an anticancer agent. A study highlighted its effectiveness against various cancer cell lines, particularly those with RAF mutations, indicating its potential as a therapeutic agent in melanoma treatment . The compound's ability to inhibit receptor tyrosine kinases has been linked to its antiproliferative effects, making it a candidate for further development in cancer therapy .

Antimalarial Properties

Research has indicated that urea derivatives, including this compound, exhibit significant antimalarial activity. In a study assessing various derivatives, compounds structurally similar to this urea exhibited potent activity against Plasmodium falciparum, with selectivity ratios indicating lower toxicity to mammalian cells compared to their antimalarial effects . The incorporation of polar substituents has been shown to enhance activity and selectivity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that derivatives targeting specific bromodomains can reduce inflammation in murine models, suggesting that this compound might play a role in developing anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications at the aniline and piperazine moieties have been explored to enhance biological activity while minimizing toxicity.

ModificationEffect on Activity
Substitution on the aniline ringImproved binding affinity to targets
Alteration of piperazine substituentsEnhanced solubility and bioavailability

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated a significant reduction in cell viability across multiple lines, particularly those resistant to conventional therapies. The compound exhibited IC50 values comparable to established anticancer drugs .

Case Study 2: Antimalarial Activity

In another investigation focusing on antimalarial properties, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The best-performing compounds showed IC50 values below 0.5 μM with favorable selectivity indices, highlighting their potential as new antimalarial agents .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-methyl-N’-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Analog: 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea

This compound replaces the 4-aminophenyl group with a 4-chlorophenyl moiety (CAS RN: 540521-45-7). The chlorine atom introduces an electron-withdrawing effect, reducing the electron density of the aromatic ring compared to the electron-donating amino group in the target compound. This substitution likely impacts:

  • Receptor Affinity: Chlorophenyl derivatives often exhibit stronger hydrophobic interactions but weaker hydrogen-bonding capacity compared to aminophenyl analogs .
  • Solubility: The polar amino group in the target compound may improve aqueous solubility, whereas the chlorophenyl analog is more lipophilic .

Benzothiazole-Based Ureas

Compounds such as N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides () share the para-substituted phenylurea scaffold.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Role of the Piperazine Group

The 4-methylpiperazine moiety is critical for binding to serotonin and dopamine receptors in CNS-targeting drugs.

Impact of Urea Linker Modifications

Replacing the urea linker with sulfonamide (as in ) or acrylamide () groups alters conformational flexibility and hydrogen-bonding capacity. Urea derivatives generally exhibit balanced solubility and membrane permeability, making them preferable for oral bioavailability .

Biological Activity

N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea, also known by its CAS number 262368-30-9, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C14H22N4O
  • Molecular Weight : 262.35 g/mol
  • Melting Point : 152 - 154°C
  • Boiling Point : 434.8 ± 40.0 °C (predicted)

This compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor progression. The compound's structure allows for interaction with various cellular targets, particularly those implicated in cancer cell proliferation and survival.

Key Mechanisms:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including those involved in the signaling pathways for cell growth and division.
  • Antiproliferative Effects : Studies have shown that this compound can significantly reduce the viability of cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line/Model IC50 (µM) Effect Observed
HCT116 (Colon Cancer)0.64Significant tumor growth inhibition
SK-MEL-5 (Melanoma)<2.0High antiproliferative activity
KMS-12 BM (Multiple Myeloma)1.4Moderate cellular potency

Case Study 1: Antitumor Activity in Mouse Models

In a study evaluating the efficacy of this compound on HCT116 colon cancer cells implanted in mice, the compound demonstrated significant tumor growth inhibition compared to control groups. This suggests its potential as a therapeutic agent in colorectal cancer treatment.

Case Study 2: Efficacy Against Melanoma

Research involving SK-MEL-5 melanoma cells showed that treatment with this compound led to a reduction in cell viability exceeding 90%. The results indicate a promising avenue for melanoma therapies targeting RAF mutations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.